2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound is a pyrazole-carboxamide derivative featuring a tetrahydrothiophene dioxide moiety and a 4-methoxyphenyl substituent. Its structure integrates a cyclopenta[c]pyrazole core, which is known for conferring conformational rigidity and enhancing binding affinity to biological targets. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) likely improves solubility and metabolic stability, while the 4-methoxyphenyl group may modulate electronic and steric properties for receptor interaction. Such derivatives are typically synthesized via multi-step reactions involving cyclization, amidation, and oxidation, with characterization by NMR, MS, and elemental analysis .
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-14-7-5-12(6-8-14)19-18(22)17-15-3-2-4-16(15)20-21(17)13-9-10-26(23,24)11-13/h5-8,13H,2-4,9-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJGXULQSQFCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H19N3O4S2
- Molecular Weight : 417.5 g/mol
- IUPAC Name : N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-yl]thiophene-2-carboxamide
Structural Features
The compound features a dioxidotetrahydrothiophen moiety combined with a methoxyphenyl group and a tetrahydrocyclopenta[c]pyrazole carboxamide structure. This unique combination suggests diverse reactivity and potential biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest it may act by:
- Modulating Ion Channels : It has been identified as a potential activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play crucial roles in neuronal excitability and various physiological processes .
- Inhibiting Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways, thus reducing cellular damage and inflammation .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Anti-inflammatory Activity : Similar pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The specific compound's anti-inflammatory effects are yet to be quantitatively assessed but are expected based on structural analogs.
- Antimicrobial Activity : Preliminary results from related pyrazole compounds suggest potential antimicrobial properties against various bacterial strains . This warrants further investigation into the specific antimicrobial efficacy of the target compound.
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit antiproliferative properties .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activity of pyrazole derivatives. For instance:
- A study reported that certain pyrazole derivatives inhibited tumor necrosis factor (TNF) production significantly at concentrations as low as 10 µM, showcasing their potential as anti-inflammatory agents .
- Another study highlighted the ability of similar compounds to inhibit microbial growth effectively at concentrations comparable to standard antibiotics .
Scientific Research Applications
Structural Characteristics
This compound consists of several key functional groups that contribute to its biological activity:
- Dioxidotetrahydrothiophen moiety : This feature may enhance the compound's reactivity and interaction with biological targets.
- Methoxyphenyl group : Known for its role in modulating pharmacological properties.
- Cyclopenta[c]pyrazole structure : This heterocyclic framework is associated with diverse biological activities.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | Activity |
|---|---|---|
| Pyrazole derivative A | K562 | Induces apoptosis |
| Pyrazole derivative B | MCF-7 | Inhibits proliferation |
The specific compound under discussion is hypothesized to interact with cancer pathways due to its structural similarity to known anticancer agents.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Such inhibition could lead to therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have documented the effects of similar compounds on biological systems:
- Study A : Investigated the anti-inflammatory activity of related pyrazole compounds using in vitro assays, demonstrating significant reductions in pro-inflammatory cytokines.
- Study B : Focused on the anticancer potential of tetrahydrothiophen derivatives, revealing their ability to induce cell cycle arrest and apoptosis in tumor cells.
These findings underscore the therapeutic prospects of the compound .
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide functionality undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid. For example:
This reaction is critical for modifying the compound’s solubility and bioavailability.
Electrophilic Substitution on Pyrazole Ring
The pyrazole core participates in nitration and halogenation at the C4 position due to electron-rich nitrogen atoms directing electrophiles. Conditions include:
Oxidation of Tetrahydrothiophene Moiety
The 1,1-dioxidotetrahydrothiophene group resists further oxidation under mild conditions but may degrade under strong oxidizers (e.g., KMnO₄), forming sulfonic acid derivatives.
Specific Transformations and Conditions
Functional Group Reactivity Comparison
| Functional Group | Reactivity Profile
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Structural Diversity and Bioactivity: The target compound’s cyclopenta[c]pyrazole core distinguishes it from thieno-pyrazole () or imidazo-pyridine () derivatives. The 4-methoxyphenyl group in the target compound is an electron-donating substituent, contrasting with electron-withdrawing groups (e.g., chloro in , nitro in ), which may alter receptor binding kinetics .
Synthetic Pathways: The target compound likely employs cyclization and amidation steps akin to methods in , where ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is functionalized via cyanoacetylation . highlights calcium mobilization assays (EC50 determination) and competitive binding experiments (Ki/IC50) as standard protocols for evaluating pyrazole-carboxamide bioactivity, applicable to the target compound .
Analytical Characterization :
- Mass Spectrometry : Molecular networking () using cosine scores (>0.8 indicates high similarity) could cluster the target compound with analogues sharing fragmentation patterns (e.g., pyrazole cleavage). This method aids dereplication and SAR studies .
- NMR/Chromatography : and demonstrate the use of ¹H/¹³C NMR and HPLC for verifying purity and regiochemistry, critical for confirming the target compound’s structure .
The tetrahydrothiophene dioxide moiety may mimic sulfonamide drugs (e.g., COX-2 inhibitors), hinting at anti-inflammatory or kinase-inhibitory applications .
Data Table: Physicochemical and Bioactivity Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step synthesis typically involves a pyrazole core formation followed by functionalization. Key steps include:
- Pyrazole ring construction : Cyclocondensation of hydrazine derivatives with cyclopentenone precursors under reflux in ethanol .
- Sulfone group introduction : Oxidation of tetrahydrothiophene substituents using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
- Amide coupling : Use of EDC/HOBt or DCC-mediated coupling between the pyrazole-carboxylic acid and 4-methoxyaniline .
- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and adjust pH/temperature to suppress side products (e.g., over-oxidation or hydrolysis) .
Q. Which spectroscopic techniques are critical for structural validation, and how should data be interpreted?
- Methodological Answer : Use a tiered analytical approach:
- 1H/13C NMR : Confirm substituent integration (e.g., methoxy group at δ ~3.8 ppm, sulfone protons at δ 2.5–3.2 ppm) and cyclopentane ring stereochemistry .
- IR Spectroscopy : Validate sulfone (S=O stretching at 1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error to rule out impurities .
- Cross-validation : Compare data with structurally analogous compounds (e.g., pyrazole-thiophene hybrids in ).
Q. How can preliminary biological activity screening be designed to assess target engagement?
- Methodological Answer : Prioritize assays based on structural motifs:
- Kinase inhibition : Test against tyrosine kinase panels (e.g., EGFR, VEGFR) due to pyrazole’s ATP-binding pocket affinity .
- Cellular assays : Use HEK293 or HeLa cells for cytotoxicity profiling (IC50 via MTT assay) with controls for sulfone-related oxidative stress .
- Binding affinity : Surface plasmon resonance (SPR) with immobilized targets (e.g., cyclooxygenase-2) to quantify KD values .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., high in vitro activity but low cellular efficacy) be resolved?
- Methodological Answer :
- Solubility/pharmacokinetics : Measure logP (HPLC) to assess membrane permeability; use PEG-400 or cyclodextrin for in vivo formulations if logP >3 .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., sulfone reduction or amide hydrolysis) .
- Off-target profiling : Employ proteome-wide affinity chromatography (e.g., Drug Affinity Responsive Target Stability, DARTS) to detect non-specific binding .
Q. What computational strategies are effective for predicting target interactions and SAR refinement?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with PyRx to model binding to cyclooxygenase-2 (PDB: 3LN1). Focus on hydrogen bonding with methoxyphenyl and sulfone groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the cyclopentane ring in aqueous vs. lipid bilayers .
- QSAR Models : Train on pyrazole derivatives (e.g., ) to correlate substituent electronic parameters (Hammett σ) with IC50 values.
Q. How can regioselectivity challenges during functionalization (e.g., sulfone vs. amide group reactivity) be addressed?
- Methodological Answer :
- Protecting groups : Temporarily protect the amide with Boc (tert-butoxycarbonyl) during sulfone oxidation .
- Catalytic control : Use Pd(OAc)₂/Xantphos for Suzuki couplings to avoid side reactions at the pyrazole N1 position .
- Kinetic monitoring : In situ IR to track sulfone formation and halt reactions at 90% conversion to prevent over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
